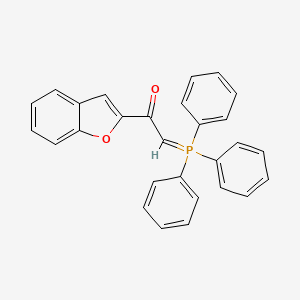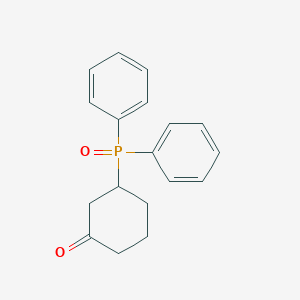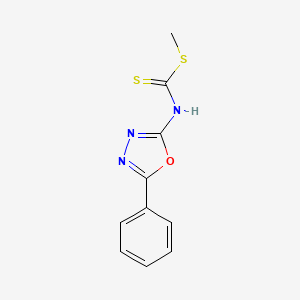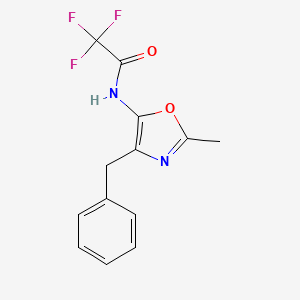
N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a benzyl group, a methyl group, and a trifluoroacetamide moiety attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole intermediate.
Addition of the Trifluoroacetamide Moiety: The trifluoroacetamide group is incorporated through an acylation reaction using trifluoroacetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with different substituents replacing the benzyl group.
Scientific Research Applications
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Benzyl-2-methyloxazol-5-yl)acetamide: Similar structure but lacks the trifluoroacetamide group.
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide: Contains an additional benzyl group.
Uniqueness
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
87784-06-3 |
|---|---|
Molecular Formula |
C13H11F3N2O2 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-17-10(7-9-5-3-2-4-6-9)11(20-8)18-12(19)13(14,15)16/h2-6H,7H2,1H3,(H,18,19) |
InChI Key |
JNOSBFHJDYYEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)


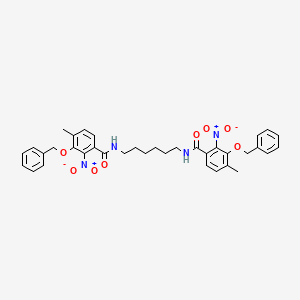
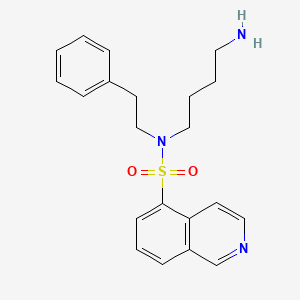

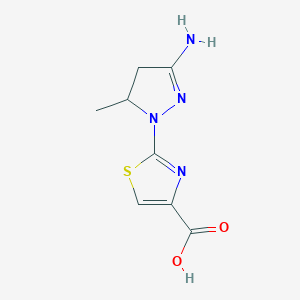
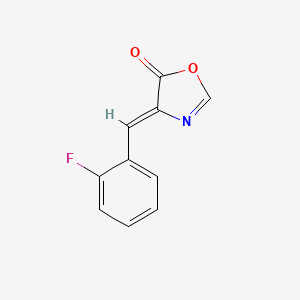
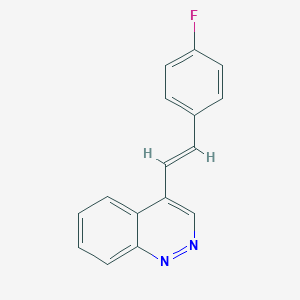
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
